molecular formula C7H11ClN2O2S B1522149 N-(pyridin-4-ylmethyl)methanesulfonamide hydrochloride CAS No. 1197826-26-8

N-(pyridin-4-ylmethyl)methanesulfonamide hydrochloride

Cat. No. B1522149
CAS RN: 1197826-26-8
M. Wt: 222.69 g/mol
InChI Key: RJPPQZBFCZGYBF-UHFFFAOYSA-N
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Description

N-(Pyridin-4-ylmethyl)methanesulfonamide hydrochloride (PMSA) is a synthetic compound that has become increasingly popular in scientific research due to its unique properties. PMSA is a small molecule that is highly soluble in water, making it suitable for a variety of applications in the laboratory. It is also relatively inexpensive, making it an attractive choice for researchers on a budget. PMSA has been used in a wide range of studies, from drug discovery to biochemistry and physiology.

Scientific Research Applications

Transfer Hydrogenation of Ketones

A study by Ruff et al. (2016) explores the use of pyridinesulfonamide derivatives in catalyzing the transfer hydrogenation of various ketones. This research highlights the efficiency of these catalysts in a base-free environment, even under the presence of air, without the need for dried and degassed substrates or basic additives. The precatalysts used in this study demonstrate high activity in transfer hydrogenation, showcasing the potential application of N-(pyridin-4-ylmethyl)methanesulfonamide derivatives in catalytic processes (Ruff et al., 2016).

Protonation and Hydrogen Bonding

Furukawa et al. (2020) conducted a study on the protonation of a N-(2,6-dimethylpyridin-4-yl)-N-methyl-2-iso-propylaniline derivative, revealing a significant deceleration in rotation rates around certain bonds due to a relayed brake mechanism initiated by the protonation of the pyridine nitrogen atom. This study illustrates the role of N-(pyridin-4-ylmethyl)methanesulfonamide hydrochloride in affecting molecular dynamics through protonation (Furukawa et al., 2020).

Ligand for Metal Coordination

Jacobs et al. (2013) reported on the molecular and supramolecular structures of N-(2-(pyridin-2-yl)ethyl) derivatives, including methanesulfonamide, benzene-, and toluenesulfonamide. These compounds serve as prospective ligands for metal coordination, showcasing their application in developing complex molecular structures for various scientific purposes (Jacobs et al., 2013).

Supramolecular Polymeric Materials

Research by Ruokolainen et al. (1998) demonstrates the application of polymeric supramolecular nanostructures for creating hierarchical order-disorder and order-order transitions in materials. Methane sulfonic acid (MSA) was used to protonate poly(4-vinyl pyridine) (P4VP), leading to the formation of P4VP(MSA)1.0, which then underwent hydrogen bonding to pentadecylphenol. This research indicates the potential of N-(pyridin-4-ylmethyl)methanesulfonamide hydrochloride in the development of materials with controlled microstructural properties (Ruokolainen et al., 1998).

properties

IUPAC Name

N-(pyridin-4-ylmethyl)methanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S.ClH/c1-12(10,11)9-6-7-2-4-8-5-3-7;/h2-5,9H,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPPQZBFCZGYBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1=CC=NC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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